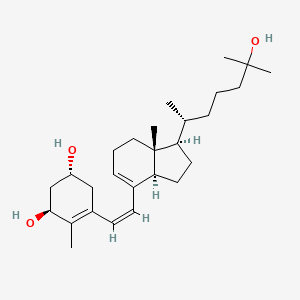

1Alpha,25-Dihydroxyprevitamin D3

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H44O3 |

|---|---|

Molecular Weight |

416.6 g/mol |

IUPAC Name |

(1R,3S)-5-[(Z)-2-[(1R,3aR,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-4-ene-1,3-diol |

InChI |

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h9-11,18,22-25,28-30H,6-8,12-17H2,1-5H3/b11-10-/t18-,22-,23-,24+,25+,27-/m1/s1 |

InChI Key |

DOIZGAFWGREMOD-MGCFMLCTSA-N |

Isomeric SMILES |

CC1=C(C[C@H](C[C@@H]1O)O)/C=C\C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)(C)O)C |

Canonical SMILES |

CC1=C(CC(CC1O)O)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)(C)O)C |

Origin of Product |

United States |

Biosynthesis and Photochemical Derivation of 1alpha,25 Dihydroxyprevitamin D3

Precursor Substrates and Enzymatic Precursors

The journey to the biologically active form of vitamin D begins with precursor molecules that undergo a series of transformations. The primary and most well-established starting point is 7-dehydrocholesterol (B119134).

7-Dehydrocholesterol (7-DHC), a zoosterol, serves as the direct precursor to vitamin D3. wikipedia.org It is an intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis, where it is converted to cholesterol by the enzyme 7-dehydrocholesterol reductase (DHCR7). nih.gov In the skin, however, 7-DHC has a crucial alternative fate. The majority of 7-DHC in the body is found in the epidermis, where it can be converted to previtamin D3 upon exposure to ultraviolet B (UVB) light. wikipedia.orgnih.govtaylorandfrancis.com This photochemical conversion is the initial step in the synthesis of vitamin D3 in humans and other animals. wikipedia.orgijariie.com Following its formation from 7-DHC, previtamin D3 undergoes a thermal isomerization to become vitamin D3 (cholecalciferol). nih.govnih.gov

The canonical pathway of vitamin D activation involves the conversion of vitamin D3 to 25-hydroxyvitamin D3 in the liver, followed by conversion to the active hormone 1α,25-dihydroxyvitamin D3 (calcitriol) in the kidneys and other tissues. nih.govresearchgate.netnih.gov This sequence involves hydroxylation by cytochrome P450 enzymes like CYP2R1, CYP27A1, and CYP27B1. nih.govnih.govnih.gov

However, research has explored the possibility of hydroxylation occurring at earlier stages. Studies have investigated the feasibility of the photochemical conversion of hydroxylated derivatives of 7-dehydrocholesterol directly in the skin. nih.gov Specifically, the application of 1α,25-dihydroxy-7-dehydrocholesterol (1α,25-(OH)2-7-DHC) to the skin, followed by UV radiation, was shown to produce 1α,25-dihydroxyvitamin D3, which then appeared in the blood. nih.gov This suggests that a hydroxylated precursor can indeed undergo photoconversion to the corresponding hydroxylated previtamin D3, presenting an alternative pathway for the synthesis of the active hormonal form. This indicates that keratinocytes, when supplied with physiologic concentrations of 7-DHC and irradiated with UVB, can be a source of biologically active calcitriol (B1668218). nih.gov Furthermore, some enzymes, such as CYP11A1 and CYP27A1, can act on substrates with an intact B-ring like 7-DHC, suggesting that the enzymatic machinery for such early hydroxylations may exist. nih.govmdpi.com

Ultraviolet B Radiation-Induced Photoreactions

The conversion of 7-dehydrocholesterol and its derivatives into previtamin D forms is driven by the energy of ultraviolet B radiation, which initiates a series of specific photochemical events.

The synthesis of previtamin D3 from 7-DHC is highly dependent on the wavelength of UV radiation. The process is most efficiently initiated by UVB light, specifically at wavelengths between 295 and 300 nanometers. wikipedia.orgwikipedia.orgquora.com The action spectrum for previtamin D3 production shows a peak around 295-296 nm. epj-conferences.orgphotobiology.com While 7-DHC absorbs light most effectively at about 282 nm, the optimal wavelength for previtamin D synthesis in solution is around 296 nm. epj-conferences.orgphotobiology.com Irradiation at wavelengths longer than 315 nm results in no or only trace amounts of product formation. nih.gov

The efficiency of a photochemical reaction is described by its quantum yield, which is the probability that the absorption of a single photon will result in a specific chemical change. researchgate.net The quantum yields for the various photoreactions involving previtamin D3 and its isomers are wavelength-dependent. google.com For instance, the quantum yield for the conversion of 7-DHC to previtamin D3 is relatively independent of wavelength, while the yields for the photoconversions of previtamin D3 back to 7-DHC or to lumisterol (B196343) increase at longer wavelengths. scispace.com This complex interplay of wavelength-dependent reactions influences the final concentration of previtamin D3.

Table 1: Wavelength Dependence of Previtamin D3 Formation

| Wavelength Range (nm) | Effectiveness | Notes |

|---|---|---|

| < 295 | Effective, but largely filtered by the atmosphere | Can lead to misleading results in lab settings if not representative of solar radiation. nih.gov |

| 295 - 300 | Optimal | Peak efficiency for the conversion of 7-DHC to previtamin D3. wikipedia.orgwikipedia.org |

The absorption of a UVB photon by 7-dehydrocholesterol triggers an electrocyclic reaction, leading to the cleavage of the 9,10-carbon bond in the B-ring of the steroid nucleus. nih.govtaylorandfrancis.comwikipedia.org This ring-opening event occurs through a conrotatory pathway, transforming the rigid steroid structure into a more flexible secosteroid, previtamin D3. wikipedia.org

Upon its formation, the previtamin D3 molecule is not static. It undergoes a rapid conformational equilibration between several forms, primarily a helical gZg conformer and more planar tZg forms. nih.gov The distribution between these conformers can be influenced by the local environment. For example, within the confines of a lipid bilayer, which models a cell membrane, the population of the helical gZg conformer is enhanced. nih.gov This specific conformation is crucial as it provides the necessary geometry for the subsequent, non-photochemical step: a thermal isomerization to form vitamin D3. nih.gov

The conversion of 7-dehydrocholesterol to vitamin D3 is a process governed by precise stereochemical rules. The initial photochemical step, the ring-opening of 7-DHC to form previtamin D3, is a conrotatory electrocyclic reaction. wikipedia.org

The second step is a thermal, non-photochemical process where previtamin D3 isomerizes to vitamin D3. This transformation is a wikipedia.orgnih.gov antarafacial sigmatropic rearrangement. wikipedia.org This means that a hydrogen atom migrates from one part of the molecule to another, approaching from the opposite face of the π-system. The interaction of previtamin D3 with intracellular lipids and proteins in the skin appears to lower the activation energy for this rearrangement, significantly increasing the rate of vitamin D3 formation compared to the reaction in an organic solvent. nih.gov

Table 2: Compound Names

| Compound Name | Abbreviation/Synonym |

|---|---|

| 1α,25-Dihydroxyprevitamin D3 | - |

| 7-Dehydrocholesterol | 7-DHC, Provitamin D3 |

| Previtamin D3 | Pre-cholecalciferol |

| Vitamin D3 | Cholecalciferol |

| 1α,25-Dihydroxyvitamin D3 | Calcitriol, 1,25(OH)2D3 |

| 25-Hydroxyvitamin D3 | Calcifediol, 25(OH)D3 |

| 1α,25-dihydroxy-7-dehydrocholesterol | 1α,25-(OH)2-7-DHC |

| Lumisterol | - |

| Tachysterol (B196371) | - |

| Cholesterol | - |

| 7-dehydrocholesterol reductase | DHCR7 |

| Cytochrome P450 2R1 | CYP2R1 |

| Cytochrome P450 27A1 | CYP27A1 |

| Cytochrome P450 27B1 | CYP27B1 |

Thermal Isomerization Pathways and Kinetic Studies

The conversion of 1α,25-dihydroxyprevitamin D3 is governed by temperature-dependent intramolecular reactions and is significantly influenced by its microenvironment.

Subsequent Conversion to Vitamin D3 and its Isomers

Following its photochemical generation, 1α,25-dihydroxyprevitamin D3 undergoes a crucial, non-enzymatic thermal isomerization to form 1α,25-dihydroxyvitamin D3 (Calcitriol). This transformation is a reversible, intramolecular nih.govresearchgate.net-sigmatropic hydrogen shift. nih.gov The equilibrium of this reaction is temperature-dependent and is the final step in the cutaneous synthesis of the vitamin D3 prohormone before its release into circulation. reactome.orgnih.govresearchgate.net

The structure of the previtamin, specifically its flexible triene system, allows it to exist in several conformations. However, only the all-cis or "cholesterol-like" cZc-conformer can undergo the hydrogen shift to form vitamin D3. bu.eduepa.gov The stabilization of this specific conformer is a key factor in the reaction's efficiency. In vivo, the amphipathic nature of previtamin D3 leads to its interaction with the lipid bilayers of cell membranes. epa.gov This interaction stabilizes the cZc conformer, significantly accelerating the rate of conversion to vitamin D3 compared to the reaction in isotropic organic solvents. bu.eduepa.gov Studies on C-14 epimers of vitamin D have shown that structural changes can shift the equilibrium, in that case favoring the previtamin form. nih.gov

Kinetic Modeling of Thermal Equilibration

Kinetic studies have provided detailed insights into the dynamics of the thermal isomerization of previtamin D3 to vitamin D3. The rate of this reaction is markedly faster in the skin's cellular environment than in organic solvents. researchgate.netnih.gov For instance, the half-life (T1/2) for the conversion at 37°C is approximately 2.5 hours in human skin, a more than tenfold increase in rate compared to the 30 hours observed in hexane. researchgate.netnih.gov

This rate enhancement is attributed to the lower activation energy required for the reaction within the structured lipid environment of the skin. researchgate.netnih.gov The interaction between previtamin D3 and membrane phospholipids (B1166683) is thought to be responsible for this effect. epa.govnih.gov A liposomal model mimicking the skin environment demonstrated that both hydrophilic interactions at the 3β-hydroxy group and hydrophobic interactions of the side chain with phospholipids are critical for accelerating the isomerization. epa.gov

The table below summarizes key kinetic and thermodynamic parameters for the thermal isomerization of previtamin D3 to vitamin D3 in different environments.

| Parameter | Human Skin | Hexane (Organic Solvent) |

|---|---|---|

| Equilibrium Constant (K) at 37°C | 11.44 | 6.15 |

| Half-life (T1/2) at 37°C | 2.5 hours | 30 hours |

| Activation Energy (Ea) - Forward Reaction (preD3 → D3) | 71.05 kJ/mol | 84.90 kJ/mol |

| Activation Energy (Ea) - Reverse Reaction (D3 → preD3) | 92.63 kJ/mol | 100.5 kJ/mol |

| Enthalpy Change (ΔH°) | -21.58 kJ/mol | -15.60 kJ/mol |

Data derived from kinetic and thermodynamic studies. researchgate.netnih.gov

Concurrent Formation of Photoisomeric Byproducts and Analogues

Prolonged exposure to UVB radiation does not lead to toxic levels of vitamin D3 production, primarily because previtamin D3 itself absorbs UVB light and is converted into a series of photoisomers. nih.govbu.edunih.gov This process establishes a photoequilibrium that limits the net amount of previtamin D3 available for thermal isomerization. bu.edu

Lumisterol Formation and its Biochemical Interactions

Lumisterol is a stereoisomer of 7-dehydrocholesterol formed via a reversible photochemical ring-closure of previtamin D3. bu.eduresearchgate.net During prolonged sun exposure, previtamin D3 is photoisomerized to lumisterol and tachysterol, limiting the accumulation of previtamin D3 to about 10-15% of the initial 7-dehydrocholesterol content. nih.gov For many years, lumisterol was considered a biologically inert byproduct. nih.gov

However, recent research has revealed that lumisterol is not inactive. It is present in human serum and can be metabolized by cytochrome P450 enzymes, such as CYP11A1 and CYP27A1, to produce biologically active monohydroxy- and dihydroxy-metabolites. nih.govnih.gov These hydroxylated lumisterol derivatives have been shown to inhibit the proliferation of skin keratinocytes, suggesting they may play a role in regulating epidermal growth and differentiation. nih.govhmdb.ca The catalytic efficiency (kcat/Km) of CYP27A1 for metabolizing lumisterol is significantly higher than for vitamin D3, indicating it is a preferred substrate. nih.gov

Tachysterol Formation and Photoequilibrium Dynamics

Tachysterol is a major photoisomer of previtamin D3, formed through a Z-to-E (cis-to-trans) isomerization of the 6-7 double bond upon UV irradiation. bu.edunih.gov The formation of tachysterol is wavelength-dependent; shorter UVB wavelengths tend to favor its production over previtamin D3. mdpi.comresearchgate.netresearchgate.net In organic solvents, the formation of tachysterol is favored, but in the more ordered environment of lipid bilayers, this isomerization is inhibited, which in turn favors the cyclization reactions that form 7-dehydrocholesterol or lumisterol. nih.gov

A dynamic photoequilibrium is established between 7-dehydrocholesterol, previtamin D3, lumisterol, and tachysterol. bu.edu Tachysterol has a higher absorption coefficient than other isomers and can absorb UV radiation at longer wavelengths (up to 340 nm). bu.edursc.org This allows it to isomerize back to previtamin D3, a process that could be a source of vitamin D during winter months when UVB intensity is low. bu.edursc.org Due to its high absorption and general unreactivity, tachysterol also functions as a natural "sun shield," suppressing the overproduction of previtamin D. rsc.org Like lumisterol, tachysterol can be hydroxylated by enzymes, including CYP11A1 and CYP27A1, to form active metabolites that have been detected in human epidermis and serum. nih.gov

Characterization of Toxisterols and Other Minor Photoproducts

Further, prolonged and high-intensity irradiation of previtamin D3 and tachysterol leads to the formation of a complex mixture of irreversible photoproducts collectively known as toxisterols. bu.eduresearchgate.netresearchgate.net The formation of these products effectively acts as a degradation pathway, preventing vitamin D intoxication from excessive sun exposure. researchgate.net

Thirteen distinct toxisterols have been isolated and classified into six categories based on their structural similarities. researchgate.net These include:

Toxisterols A: Two C-8 spiro compounds. researchgate.netresearchgate.net

Toxisterols B: Three alcohol addition products formed in alcoholic solvents. researchgate.net

Toxisterols C: Two bicyclo[3.1.0]hexeno compounds, which are major products in ethereal solutions. researchgate.netresearchgate.net

Toxisterol D1: A partly deconjugated 9,10-seco-triene formed via a nih.govnih.gov hydrogen shift. researchgate.netresearchgate.net

Toxisterol E1: A cyclobuteno compound that originates from the excited state of tachysterol. researchgate.netresearchgate.net

Toxisterol R1: A reduction product. researchgate.net

In addition to toxisterols, other minor photoproducts such as suprasterols have been identified. bu.edunih.gov The formation of these varied photoproducts highlights the intricate photochemical regulation of the vitamin D endocrine system. researchgate.net

Molecular and Cellular Research into 1alpha,25 Dihydroxyprevitamin D3 and Its Analogues

Ligand-Receptor Interaction Studies

The initiation of 1,25(OH)2D3's biological activity is its specific binding to the VDR. This interaction is a critical determinant of the subsequent physiological responses.

The genomic actions of 1,25(OH)2D3 are triggered by its high-affinity binding to the VDR. nih.gov This binding occurs within a specific ligand-binding domain (LBD) on the VDR protein. The VDR possesses two overlapping ligand-binding sites: a genomic pocket (VDR-GP) and an alternative pocket (VDR-AP). nih.gov The VDR-GP binds the ligand in a bowl-like configuration to initiate gene transcription, while the VDR-AP accommodates a more planar ligand shape to mediate rapid, non-genomic responses. nih.gov The specificity of this binding is crucial, and studies have demonstrated that an excess of nonradioactive 1,25(OH)2D3 can drastically reduce the labeling of the VDR by radiolabeled analogues, confirming the specific nature of the interaction. nih.gov The affinity of various analogues for the VDR can differ, influencing their biological potency.

Table 1: VDR Binding and Transcriptional Activity of 1α,25(OH)2D3 Analogues

| Compound | Relative VDR Binding Affinity (%) | Relative Transcriptional Activity (%) |

|---|---|---|

| 1α,25-Dihydroxyvitamin D3 | 100 | 100 |

| 1α-Hydroxyvitamin D3 | 1 | 1 |

| 25-Hydroxyvitamin D3 | <0.1 | <0.1 |

This table provides a generalized comparison of the relative binding affinities and transcriptional activities of major vitamin D metabolites for the Vitamin D Receptor (VDR). The data is illustrative and compiled from multiple sources in the field.

For its genomic functions, the VDR typically forms a heterodimeric complex with the Retinoid X Receptor (RXR). nih.gov This VDR-RXR heterodimer is the functional unit that binds to specific DNA sequences. nih.gov The interaction between VDR and RXR is allosteric, meaning that the binding of one component influences the binding and activity of the other. nih.gov The transactivation domains of both VDR and RXR are essential for the responsiveness of the heterodimer to both 1,25(OH)2D3 and the RXR ligand, 9-cis-retinoic acid, indicating that RXR is an active partner in transcriptional regulation. nih.gov While RXR is the primary partner, it has been suggested that VDR may interact with other partners for some of its transcriptional actions.

Modulation of Gene Expression and Transcriptional Regulation

The binding of 1,25(OH)2D3 to the VDR-RXR complex initiates a cascade of events leading to the modulation of target gene expression.

The VDR-RXR heterodimer exerts its genomic effects by binding to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. nih.govnih.gov VDREs are typically composed of a direct repeat of two hexameric core binding motifs, often with a 3-nucleotide spacer (DR3-type). unifr.ch However, other configurations, such as inverted palindromic arrangements with a 9-nucleotide spacer (IP9-type), have also been identified as functional VDREs. unifr.ch The binding of the activated VDR-RXR complex to a VDRE recruits a complex of either coactivator or corepressor proteins, which in turn modulates the transcription of the downstream gene. nih.gov This mechanism is fundamental to the regulation of genes involved in calcium and phosphate (B84403) homeostasis, such as the gene for fibroblast growth factor 23 (FGF23). nih.gov For example, 1,25(OH)2D3 has been shown to promote the expression of the FOXP3 gene, crucial for regulatory T cell function, through the direct binding of the VDR to VDREs within the gene. nih.gov

Table 2: Examples of Genes Regulated by 1α,25(OH)2D3 via VDREs

| Gene | Function | VDRE Location |

|---|---|---|

| CYP24A1 | Vitamin D catabolism | Promoter |

| Osteocalcin | Bone matrix protein | Promoter |

| FOXP3 | Immune regulation | Intronic region |

| c-fos | Cell cycle regulation | Promoter |

This table provides examples of genes known to be regulated by 1α,25(OH)2D3 through the binding of the VDR/RXR heterodimer to Vitamin D Response Elements (VDREs).

The regulation of gene expression by 1,25(OH)2D3 is not solely dependent on the presence of VDREs but is also intricately linked to the chromatin environment. nih.gov The accessibility of VDREs to the VDR-RXR complex is influenced by the structure of chromatin, which can be modulated through epigenetic mechanisms. nih.gov These mechanisms include post-translational modifications of histone proteins and the action of ATP-dependent chromatin remodelers. nih.gov The binding of the VDR can be influenced by the cellular differentiation state, which is associated with changes in the epigenetic landscape and the genome-wide binding of other transcription factors, such as RUNX2 in osteoblasts. nih.gov This highlights that the transcriptional response to 1,25(OH)2D3 is context-dependent and involves a complex interplay between the VDR, co-regulators, and the chromatin state.

Structure-Activity Relationship (SAR) Studies of Hydroxylated Previtamin D3 Analogues

The biological activity of 1α,25-dihydroxyprevitamin D3 is highly dependent on its three-dimensional structure. Structure-activity relationship (SAR) studies, which involve the systematic modification of the molecule's structure and the evaluation of the resulting biological effects, have been instrumental in understanding the molecular basis of its action and in the development of novel analogues with improved therapeutic profiles.

Design and Chemical Synthesis of A-Ring Modified Analogues

The A-ring of 1α,25-dihydroxyprevitamin D3, which bears the critical 1α- and 3β-hydroxyl groups, has been a major focus of synthetic modification. The goal of these modifications is often to enhance binding to the VDR, increase biological potency, and improve the metabolic stability of the compound.

A common strategy involves the introduction of substituents at the C2 position of the A-ring. For example, the synthesis of all eight possible diastereomers of 2-methyl-1,25-dihydroxyvitamin D3 has been achieved using a convergent method that employs a palladium-catalyzed coupling reaction. nih.govnih.govresearchgate.net This approach allows for the detailed investigation of the impact of the stereochemistry at the C1, C2, and C3 positions on biological activity. nih.govresearchgate.net Further studies have explored the introduction of longer functional groups at the 2α-position, such as alkyl, hydroxyalkyl, and hydroxyalkoxyl groups. nih.gov Some of these 2α-modified analogues have been found to exhibit higher VDR-binding affinity than the natural hormone. nih.gov

The synthesis of these A-ring modified analogues often involves the construction of a modified A-ring precursor, which is then coupled with the C/D-ring portion of the molecule. For instance, the synthesis of 2α-substituted analogues has been achieved using D-xylose as a starting material to create the A-ring precursor. researchgate.net Another approach utilizes a Trost coupling reaction between an A-ring precursor enyne and a CD-ring bromoolefine to construct the triene system of 2α-modified analogues. jst.go.jp These synthetic strategies provide a flexible platform for the creation of a diverse range of A-ring modified analogues for biological evaluation.

Table 3: Examples of A-Ring Modified Analogues and their Reported Biological Effects

| Analogue | Modification | Synthetic Strategy | Reported Biological Effect | References |

| 2-methyl-1,25-dihydroxyvitamin D3 (diastereomers) | Methyl group at C2 | Convergent method with palladium-catalyzed coupling | Varied VDR binding affinity and cell differentiation-inducing activity depending on stereochemistry | nih.govnih.govresearchgate.net |

| 2α-(3-hydroxypropyl)-19-nor-1α,25-dihydroxyvitamin D3 (MART-10) | 3-hydroxypropyl group at 2α-position, removal of C19 | Trost coupling of A-ring enyne and CD-ring bromoolefine | Potent antitumor activity | jst.go.jp |

| 2α-[2-(tetrazol-2-yl)ethyl]-1α,25-dihydroxyvitamin D3 (AH-1) | 2-(tetrazol-2-yl)ethyl group at 2α-position | Trost coupling of A-ring enyne and CD-ring bromoolefine | Enhanced bone-forming effects | jst.go.jp |

| 2α-hydroxypropyl substituted analogue | Hydroxypropyl group at 2α-position | Synthesis from D-xylose | Three times higher VDR binding affinity than the natural hormone | researchgate.net |

Investigations into C/D-Ring and Side-Chain Modifications

One area of investigation has been the development of nonsteroidal analogues that lack either the full D-ring (C-ring analogues) or the C-ring (D-ring analogues). nih.gov These analogues have been shown to be potent inhibitors of cell proliferation and inducers of cell differentiation, with some exhibiting superagonistic activity compared to the natural hormone. nih.gov For example, a C-ring analogue with a 24(R)-hydroxyl group in the side chain was found to be 30- to 60-fold more active than 1α,25-dihydroxyvitamin D3. nih.gov

The introduction of a double bond at the C16-position (16-ene analogues) has been a particularly fruitful area of research. nih.govnih.govnih.govresearchmap.jpnih.gov These analogues often exhibit potent biological activity, and their synthesis has been achieved through various routes, including the use of an ene reaction to construct the 16-ene unit. nih.govresearchmap.jp Further modifications, such as the introduction of a thia-atom in the side chain (22-thia analogues) or a cyclopropyl (B3062369) group at C20, have been combined with the 16-ene feature to create highly potent compounds. nih.govnih.gov

Other C/D-ring modifications include the expansion of the five-membered D-ring to a six-membered ring, creating a trans-decalin system, and the synthesis of analogues with an oxa-group in the D-ring (16-oxa analogues). nih.govnih.gov Side-chain modifications have also been extensively explored, with the synthesis of analogues containing α,α-difluorocycloketone moieties, for example. nih.gov These diverse modifications have led to the discovery of analogues with enhanced biological activity and improved selectivity profiles. jst.go.jpnih.gov

Table 4: Examples of C/D-Ring and Side-Chain Modified Analogues and their Biological Activities

| Analogue Class | Key Structural Modification | Example of Biological Activity | References |

| C-ring analogues | Lack the full D-ring | 30- to 60-fold higher activity than 1α,25(OH)2D3 (with 24(R)-hydroxyl group) | nih.gov |

| 16-ene analogues | Double bond at C16 | Potent inducers of osteoclast formation and transcriptional activity | nih.govnih.gov |

| 22-thia-16-ene analogues | Thia-atom at C22 and C16-double bond | Approximately 100 times as potent as 1α,25(OH)2D3 in eliciting osteoclast formation | nih.gov |

| Decalin-vitamin D analogues | Six-membered D-ring (trans-decalin system) | Potent biological activities | nih.gov |

| α,α-difluorocycloketone side-chain analogues | α,α-difluorocyclopentanone or -hexanone in the side chain | Improved bone mass and density in ovariectomized rats | nih.gov |

Impact of Stereochemistry on Molecular Interactions and Biological Properties

The stereochemistry of 1α,25-dihydroxyprevitamin D3 and its analogues is a critical determinant of their biological activity. The specific three-dimensional arrangement of atoms, particularly at the chiral centers in the A-ring, C/D-ring junction, and the side chain, profoundly influences how these molecules interact with the VDR and other biological targets.

The configuration at C20, which connects the side chain to the D-ring, is of particular importance. In general, analogues with the natural 20R-configuration tend to exhibit higher biological activity than their 20S-epimers. nih.govnih.gov For example, in a series of 22-thia-16-ene analogues, the (20S)-compounds were more than 10-fold more potent than their corresponding (20R)-counterparts. nih.gov However, in other contexts, such as with certain C-ring analogues, the natural C-20 configuration is favored. nih.gov

The stereochemistry of hydroxyl groups in the side chain also plays a crucial role. Studies on 24-hydroxyvitamin D3 have shown that the 24(R)- and 24(S)-stereoisomers can have markedly different biological effects. nih.gov While both stimulate intestinal calcium transport, the 24(R)-isomer is significantly more active in mobilizing calcium from bone and supporting bone calcification. nih.gov This highlights the selectivity of biological systems for specific stereochemical arrangements.

Table 5: Impact of Stereochemistry on the Biological Properties of Hydroxylated Previtamin D3 Analogues

| Chiral Center(s) | Stereochemical Variation | Impact on Biological Property | References |

| C20 | 20R (natural) vs. 20S (epi) | In 22-thia-16-ene analogues, 20S is more potent. In C-ring analogues, 20R is favored. | nih.govnih.gov |

| C24 | 24R vs. 24S | 24(R)-hydroxyvitamin D3 is more active in bone calcium mobilization and calcification. | nih.gov |

| C13, C14, C17, C20 | Unnatural configuration at all four centers | Analogue retained significant affinity for the VDR. | nih.gov |

| C14 | Epimerization | Shifts the equilibrium between previtamin D and vitamin D forms. | jst.go.jp |

| A-ring (C1, C2, C3) | Diastereomers of 2-methyl-1,25(OH)2D3 | Different stereoisomers exhibit varying VDR binding affinity and cell differentiation-inducing activity. | nih.govresearchgate.net |

Advanced Analytical Methodologies for Research of 1alpha,25 Dihydroxyprevitamin D3

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for Quantitative and Qualitative Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of vitamin D metabolites due to its high sensitivity and specificity. amegroups.org This technique allows for the precise measurement of 1α,25-dihydroxyprevitamin D3 even at the picomolar concentrations found in biological matrices. amegroups.org

Effective sample preparation is a critical first step to ensure accurate LC-MS/MS analysis by removing interfering substances from complex biological samples like plasma or serum. nih.gov Immunoextraction, a highly specific sample preparation technique, utilizes antibodies that target 1α,25-dihydroxyvitamin D3 to isolate it from the sample matrix. researchgate.net This method significantly enhances the purity of the analyte before its introduction to the LC-MS/MS system. nih.gov

The typical immunoextraction process involves:

Protein Precipitation: Initial removal of bulk proteins from the sample, often using organic solvents like methanol and acetonitrile. nih.gov

Immunoaffinity Capture: The supernatant is then incubated with a solid phase coated with monoclonal anti-1,25(OH)₂D antibodies. nih.gov

Washing: A series of washes are performed to remove non-specifically bound compounds. nih.gov

Elution: The purified 1α,25-dihydroxyvitamin D3 is then eluted from the antibody using a solvent like ethanol. nih.gov

In addition to immunoextraction, other sample preparation techniques such as supported liquid extraction (SLE) and solid-phase extraction (SPE) are also employed. thermoscientific.comnih.gov These methods offer alternatives for sample cleanup and can be used in combination to achieve high levels of sample purity. thermoscientific.com

| Technique | Principle | Reported Recovery of 1,25(OH)₂D₃ | Intra-assay Precision (% CV) | Inter-assay Precision (% CV) | Reference |

|---|---|---|---|---|---|

| Immunoextraction (IE) | Specific antibody-antigen binding | 83.2% | 5.6% - 9.1% | 5.6% - 13% | nih.govnih.govchromatographyonline.com |

| Solid-Phase Extraction (SPE) | Differential partitioning between a solid and liquid phase | Not explicitly stated for 1,25(OH)₂D₃ alone | 7.2% - 13.7% (for DHVD2), 5.9% - 9.1% (for DHVD3) | 3.9% - 11.6% (for DHVD2), 5.6% - 10.6% (for DHVD3) | nih.gov |

| Supported Liquid Extraction (SLE) | Partitioning of compounds between two immiscible liquid phases | Not explicitly stated | 3.3% - 9.6% | Not explicitly stated | thermoscientific.com |

To overcome the low ionization efficiency of 1α,25-dihydroxyprevitamin D3 in mass spectrometry, derivatization is a commonly used strategy to enhance its detection. amegroups.org Derivatization involves chemically modifying the analyte to improve its ionization properties, leading to a significant increase in signal intensity. mdpi.com

4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) is a widely used derivatizing agent that reacts with the conjugated diene system of vitamin D compounds through a Diels-Alder addition reaction. mdpi.com This process not only improves ionization efficiency but also shifts the mass-to-charge ratio of the analyte, reducing potential interference from background noise. mdpi.com

Amplifex® Diene is a newer derivatization reagent designed specifically for LC-MS/MS analysis of compounds containing a cis-diene system. nih.gov It offers several advantages over traditional agents like PTAD, including:

Increased Sensitivity: Amplifex® derivatization can lead to a tenfold increase in signal-to-noise ratio compared to PTAD. nih.gov

Improved Fragmentation: It produces a more favorable fragmentation pattern in the mass spectrometer, enhancing the specificity of the analysis. chromatographytoday.com

Separation of Epimers: The use of Amplifex® allows for the chromatographic separation of C-3 epimers, which can be a significant challenge with other methods. researchgate.net

Rapid Reaction: The derivatization reaction with Amplifex® is fast, typically completing within minutes. chromatographytoday.com

| Derivatization Agent | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) | Diels-Alder addition | Increases ionization efficiency and sensitivity. | mdpi.com |

| Amplifex® Diene | Reaction with cis-diene system | Significantly higher sensitivity, improved fragmentation, allows for epimer separation, rapid reaction time. | nih.govchromatographytoday.comresearchgate.net |

High-resolution mass spectrometry (HRMS) is a powerful tool for the identification and profiling of metabolites of 1α,25-dihydroxyprevitamin D3. pharmaron.com HRMS instruments provide highly accurate mass measurements, which aids in the determination of the elemental composition of unknown compounds and facilitates the elucidation of their structures. pharmaron.com

In the context of 1α,25-dihydroxyprevitamin D3 research, HRMS can be used to:

Identify Novel Metabolites: By analyzing biological samples, HRMS can detect previously unknown metabolites and provide data for their structural characterization. For instance, 1α,25-dihydroxy-3-epi-vitamin D3 was identified as a metabolite of 1α,25-dihydroxyvitamin D3 in rats using mass spectrometry in conjunction with high-performance liquid chromatography. nih.gov

Characterize Biotransformation Pathways: HRMS helps in understanding the metabolic fate of 1α,25-dihydroxyprevitamin D3 by identifying the various products of its biotransformation. pharmaron.com

Differentiate Isobaric and Isomeric Compounds: The high resolving power of HRMS can help distinguish between metabolites that have the same nominal mass but different elemental compositions or structures.

Gas Chromatography-Mass Spectrometry (GC/MS) for Structural Elucidation

Gas chromatography-mass spectrometry (GC/MS) is another valuable technique for the structural elucidation of vitamin D metabolites, including 1α,25-dihydroxyprevitamin D3. nih.gov While LC-MS/MS is more commonly used for quantification due to its higher sensitivity for these compounds, GC/MS provides detailed structural information based on the fragmentation patterns of the analytes. nih.gov

A key consideration for GC/MS analysis of vitamin D metabolites is the need for derivatization to increase their volatility. acs.org Trimethylsilyl (TMS) derivatization is often employed for this purpose. nih.gov The resulting TMS-derivatized compounds are more amenable to gas chromatography and produce characteristic mass spectra that can be used to identify and differentiate between isomers. nih.govacs.org The distinct fragmentation patterns generated in the mass spectrometer serve as a "fingerprint" for each compound, allowing for detailed structural analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural and stereochemical characterization of 1α,25-dihydroxyprevitamin D3. researchgate.net Unlike mass spectrometry techniques that provide information about the mass-to-charge ratio and fragmentation of a molecule, NMR provides detailed insights into the chemical environment of individual atoms within the molecule. nih.gov

Quantitative NMR (qNMR) is particularly useful for:

Investigating Isomerization: qNMR can be used to study the thermal nih.govresearchgate.net-sigmatropic hydrogen shift that leads to the equilibrium between 1α,25-dihydroxyprevitamin D3 and 1α,25-dihydroxyvitamin D3. By monitoring the signals of specific protons over time, the kinetics of this isomerization can be determined. nih.gov

Determining Absolute Content and Stability: qNMR allows for the precise determination of the absolute content of 1α,25-dihydroxyprevitamin D3 in a solution and can be used to assess its stability under various conditions. researchgate.net

Elucidating Stereochemistry: Advanced NMR techniques, such as 2D-TOCSY and JRes, can be used to elucidate the stereochemistry of the molecule, including the identification of epimers. researchgate.net The use of aromatic solvent-induced shifts (ASIS) can further aid in the dispersion of signals for more detailed structural analysis. nih.gov

Radioimmunoassays and Receptor Binding Assays in Preclinical Research

Before the widespread adoption of LC-MS/MS, radioimmunoassays (RIAs) and receptor binding assays were the primary methods for quantifying 1α,25-dihydroxyvitamin D3 in preclinical research. nih.gov While these methods are generally less specific than mass spectrometry-based techniques, they are still valuable in certain research applications.

Radioimmunoassays (RIAs) are competitive binding assays that use a radiolabeled form of the analyte (e.g., ³H-1,25(OH)₂D₃) and a specific antibody. nih.gov The amount of unlabeled analyte in a sample is determined by measuring the degree to which it competes with the radiolabeled analyte for binding to the antibody. nih.gov Key performance characteristics of a sensitive RIA for 1,25(OH)₂D₃ include a detection limit of around 3 ng/L and intra- and inter-assay coefficients of variation of 12% and 16.8%, respectively. nih.gov

Receptor Binding Assays are competitive protein binding assays that utilize the vitamin D receptor (VDR) instead of an antibody. nih.gov These assays measure the ability of 1α,25-dihydroxyprevitamin D3 and its metabolites to displace a radiolabeled ligand from the VDR. nih.gov The source of the VDR can influence the specificity and sensitivity of the assay. For example, a receptor assay using calf thymus VDR was found to be more sensitive and specific than one using chick intestine VDR. documentsdelivered.com

| Assay Type | Principle | Typical Sensitivity | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Radioimmunoassay (RIA) | Competitive binding with a specific antibody | ~3 ng/L | High sensitivity | Potential for cross-reactivity with other metabolites | nih.gov |

| Receptor Binding Assay | Competitive binding with the Vitamin D Receptor (VDR) | Dependent on receptor source | Measures biologically active forms that bind to the receptor | Specificity can vary with the receptor source | nih.govdocumentsdelivered.com |

Spectrophotometric and Chromatographic Detection Methods (e.g., HPLC-UV)

The analysis of 1Alpha,25-Dihydroxyprevitamin D3, an intermediate in the synthesis of 1Alpha,25-Dihydroxyvitamin D3, presents a significant analytical challenge due to its transient nature and structural similarity to other vitamin D metabolites. While detailed, validated spectrophotometric and chromatographic methods specifically for this compound are not extensively documented in publicly available scientific literature, the principles for its analysis can be inferred from the well-established methods for previtamin D3 and other hydroxylated vitamin D analogs.

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the most pertinent technique for the separation and quantification of this compound. The method would involve separating this compound from its corresponding vitamin D form and other related compounds. The inherent instability of the previtamin form, which exists in a thermal equilibrium with the vitamin form, necessitates specific chromatographic conditions to prevent on-column conversion, which could lead to inaccurate quantification.

Key considerations for the HPLC-UV analysis of this compound would include the choice of stationary phase, mobile phase composition, and temperature. Reversed-phase columns, such as C18, are commonly employed for the separation of vitamin D metabolites. The mobile phase typically consists of a mixture of organic solvents like methanol, acetonitrile, and water. Isocratic elution is often preferred to maintain stable conditions and prevent shifts in the equilibrium between the previtamin and vitamin forms.

The UV detection of this compound would be based on its characteristic absorption spectrum. Previtamin D3 exhibits a UV absorption maximum at a slightly shorter wavelength than vitamin D3. It is anticipated that this compound would have a similar UV absorption profile to previtamin D3, with a maximum absorbance likely in the range of 250-265 nm.

Detailed Research Findings

Specific research detailing the isolation and characterization of this compound is limited. However, studies on the photochemical synthesis of 1Alpha,25-Dihydroxyvitamin D3 from 7-dehydrocholesterol (B119134) implicitly involve the formation of this compound as an intermediate. The analytical methods in such studies often focus on the quantification of the final vitamin D product rather than the transient previtamin.

The table below outlines hypothetical HPLC-UV parameters that would be a starting point for the development of a specific method for this compound, based on methods for similar compounds.

| Parameter | Value/Description |

| Chromatograph | High-Performance Liquid Chromatography (HPLC) system |

| Detector | Ultraviolet (UV) Detector |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of Methanol:Acetonitrile:Water |

| Flow Rate | 1.0 - 1.5 mL/min |

| Column Temperature | Controlled, potentially sub-ambient to minimize isomerization |

| Detection Wavelength | Approximately 254 nm - 265 nm |

| Injection Volume | 20 - 100 µL |

Table 1. Hypothetical HPLC-UV Parameters for this compound Analysis

Further research would be required to optimize these parameters and validate a method for its accuracy, precision, linearity, and sensitivity for the specific quantification of this compound.

Q & A

Basic: What are the key enzymatic steps in the synthesis of 1α,25-dihydroxyvitamin D₃, and how is this process regulated?

1α,25-Dihydroxyvitamin D₃ is synthesized via two hydroxylation steps:

- 25-hydroxylation : Catalyzed by hepatic CYP2R1 or CYP27A1, converting vitamin D₃ to 25-hydroxyvitamin D₃ (25(OH)D₃) .

- 1α-hydroxylation : Renal CYP27B1 hydroxylates 25(OH)D₃ to produce the active hormone 1α,25(OH)₂D₃. This step is tightly regulated by parathyroid hormone (PTH) during hypocalcemia and suppressed by fibroblast growth factor 23 (FGF23) .

Regulatory feedback : 1α,25(OH)₂D₃ inhibits CYP27B1 and induces CYP24A1, which degrades it into inactive metabolites like 24,25-dihydroxyvitamin D₃ .

Basic: How does 1α,25(OH)₂D₃ exert genomic effects in target cells?

1α,25(OH)₂D₃ binds to the vitamin D receptor (VDR), which heterodimerizes with retinoid X receptor (RXR). This complex recruits coactivators (e.g., SRC-1, DRIP205) and binds vitamin D response elements (VDREs) in target genes, regulating transcription . Key methods to study this include:

- Chromatin immunoprecipitation (ChIP) to map VDR binding sites.

- Knockout models (e.g., VDR-null mice) to assess phenotypic consequences .

Basic: What non-calcemic physiological roles does 1α,25(OH)₂D₃ play?

Beyond calcium homeostasis, 1α,25(OH)₂D₃ modulates:

- Immune function : Promotes antimicrobial peptide (e.g., cathelicidin) production in macrophages .

- Cell differentiation : Induces differentiation in leukemia cells (e.g., HL-60) via VDR-mediated transcription .

- Skin : Regulates keratinocyte proliferation and wound healing .

- Parathyroid gland : Suppresses PTH secretion via VDR-dependent and -independent pathways .

Advanced: How should researchers design experiments to study tissue-specific metabolism of 1α,25(OH)₂D₃?

- In vitro models : Use primary cell cultures (e.g., renal proximal tubules for CYP27B1 activity) or CRISPR-edited cell lines to assess enzyme activity .

- In vivo perfusion studies : Rat liver/kidney perfusion with isotopically labeled 25(OH)D₃ to track metabolite production .

- Mass spectrometry (LC-MS/MS) : Quantify metabolites in tissue homogenates for kinetic analysis .

Advanced: How can contradictory data on tissue-specific effects of 1α,25(OH)₂D₃ be resolved?

Contradictions arise due to:

- Receptor isoform expression : Tissues with low VDR may rely on non-genomic pathways (e.g., rapid calcium signaling) .

- Coactivator availability : Differential expression of SRC-3 or MED1 alters transcriptional outcomes .

Methodological solutions : - Tissue-specific VDR knockout models to isolate genomic vs. non-genomic effects.

- Single-cell RNA-seq to map VDR target genes in heterogeneous tissues .

Advanced: What structural modifications enhance the selectivity of 1α,25(OH)₂D₃ analogs for therapeutic use?

- 2-position modifications : 2α-methyl or 2-methylene groups increase VDR binding affinity and reduce hypercalcemia risk (e.g., 2-methylene-19-norvitamin D₃) .

- Side-chain fluorination : 24-fluorinated analogs (e.g., 24-F-1α,25(OH)₂D₃) resist CYP24A1 degradation, prolonging activity .

Assays : - Receptor binding assays using porcine intestinal VDR.

- HL-60 differentiation assays to assess antiproliferative potency .

Advanced: What methodologies are optimal for quantifying 1α,25(OH)₂D₃ in serum?

- Competitive receptor binding assays : Use radiolabeled 1α,25(OH)₂D₃ and VDR-rich cytosolic extracts for high specificity .

- LC-MS/MS : Provides superior sensitivity (detection limit ~2 pg/mL) and distinguishes D₂/D₃ metabolites .

- ELISA : Less precise but high-throughput for large cohorts .

Pre-analytical considerations : Immediate serum separation (<2 hours) to prevent degradation .

Advanced: How do non-genomic actions of 1α,25(OH)₂D₃ influence cellular signaling?

1α,25(OH)₂D₃ activates rapid pathways via membrane-associated VDR or putative receptors (e.g., MARRS):

- Calcium influx : Measured using fluorogenic dyes (e.g., Fura-2) in intestinal cells .

- Kinase activation : Western blotting to detect ERK/MAPK or PKC phosphorylation .

Experimental models : - VDR-knockout cells to confirm genomic vs. non-genomic effects.

- Membrane-impermeable analogs (e.g., 1α,25(OH)₂D₃-BSA) to isolate membrane signaling .

Advanced: How can researchers assess the activity of CYP27B1 and CYP24A1 in disease models?

- Enzyme activity assays : Incubate microsomes with 25(OH)D₃ and measure 1α,25(OH)₂D₃ production via LC-MS .

- qPCR/immunoblotting : Quantify CYP27B1/CYP24A1 mRNA/protein in renal or diseased tissues (e.g., chronic kidney disease) .

- Pharmacological inhibitors : Use ketoconazole (CYP24A1 inhibitor) to study feedback dysregulation .

Advanced: What epigenetic mechanisms mediate 1α,25(OH)₂D₃'s chemopreventive effects?

1α,25(OH)₂D₃ modulates:

- DNA methylation : Reduces oncogene methylation (e.g., MYC) via DNMT inhibition.

- Histone acetylation : Recruits histone acetyltransferases (HATs) to tumor suppressor promoters .

Methods : - Methylation-specific PCR or whole-genome bisulfite sequencing to profile DNA methylation changes.

- ChIP-seq for H3K27ac marks in cancer cell lines treated with 1α,25(OH)₂D₃ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.